4-Butoxy-4'-biphenylcarboxylic acid
Overview
Description
4-Butoxy-4’-biphenylcarboxylic acid is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Butoxy-4’-biphenylcarboxylic acid consists of a biphenyl group (two connected phenyl rings) with a butoxy group (O-(CH2)3-CH3) and a carboxylic acid group (-COOH) attached to the 4th carbon of each phenyl ring .Scientific Research Applications
Research Applications in Related Compounds
Analytical and Environmental Studies : Compounds similar to "4-Butoxy-4'-biphenylcarboxylic acid" are often analyzed for their environmental impact, particularly in the context of herbicide and pesticide degradation. For example, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) and its sorption to soil and organic matter provide insights into the environmental behavior of chlorophenoxy herbicides, which can be relevant for understanding the fate and transport of similar compounds in the environment (Werner, Garratt, & Pigott, 2012).
Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbial biocatalysts are well-documented, with research indicating that compounds like hexanoic, octanoic, decanoic, and lauric acids can damage cell membranes and decrease internal pH of microbes. Such studies are essential for developing robust microbial strains for biotechnological applications, including the production or degradation of complex organic compounds (Jarboe, Royce, & Liu, 2013).
Biotechnological Routes for Chemical Production : Carboxylic acids, including hydroxycarboxylic acids like lactic acid, serve as precursors for various industrial chemicals. Biotechnological routes for producing and transforming these acids into valuable chemicals, such as pyruvic acid, acrylic acid, and esters, highlight the potential of microbial fermentation and enzymatic conversion processes. Such research underscores the versatility of carboxylic acids in green chemistry and their role in synthesizing a wide range of chemicals (Gao, Ma, & Xu, 2011).
Safety And Hazards
Safety data indicates that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .
properties
IUPAC Name |
4-(4-butoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-3-12-20-16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNSCPHEWQDYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438302 | |
Record name | 4'-Butoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-4'-biphenylcarboxylic acid | |
CAS RN |
59748-14-0 | |
Record name | 4′-Butoxy[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59748-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Butoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.